4-Oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid . This nomenclature adheres to IUPAC guidelines, where:
- But-2-enoic acid denotes the parent chain with a double bond between carbons 2 and 3 and a carboxylic acid group at carbon 1.
- 4-Oxo indicates a keto group at carbon 4.
- 4-(2,3,4,5,6-Pentamethylphenyl) specifies the pentamethylphenyl substituent attached to carbon 4 of the buten-2-enoic acid backbone.
The SMILES notation, CC1=C(C(=C(C(=C1C)C)C(=O)C=CC(=O)O)C)C , confirms the connectivity of the pentamethylphenyl group to the keto-carboxylic acid system.
Molecular Formula and Weight Analysis
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈O₃ | |
| Molecular Weight | 246.30 g/mol | |
| CAS Number | 175136-58-0 |
The molecular formula reflects a C₁₅ backbone comprising:
- C₁₀H₁₅ from the pentamethylphenyl group (5 methyl groups attached to a benzene ring).
- C₅H₃O₃ from the but-2-enoic acid moiety (C₄H₄O₂ for the keto-enol system + COOH).
Crystallographic Data and X-ray Diffraction Studies
While no direct X-ray diffraction data for this compound is available in the provided sources, structural analogs (e.g., α,β-unsaturated acids) suggest key interactions:
- Hydrogen Bonding : The carboxylic acid group typically forms intermolecular O–H···O bonds, stabilizing dimers or extended networks.
- π-π Stacking : The pentamethylphenyl ring may engage in aromatic interactions with adjacent molecules, though steric hindrance from methyl groups could limit this.
- Conformational Rigidity : The conjugated double bonds (C2=C3 and C4-O) enforce planarity in the buten-2-enoic acid chain, restricting rotational freedom.
Conformational Analysis Through NMR Spectroscopy
Predicted NMR Signatures
Limitations in Available Data
No experimental NMR spectra for this compound are provided in the sources. However, analogous α,β-unsaturated acids (e.g., 2-oxopent-4-enoic acid) exhibit deshielded vinylic protons (δ ~6.0–7.0) and broad carboxylic acid signals. The pentamethylphenyl group would dominate the upfield region with multiplets for methyl groups.
Tautomeric Forms and Resonance Stabilization
Resonance Effects
The conjugated system (C2=C3–C4=O–COOH) enables resonance delocalization, reducing the acidity of the carboxylic group compared to non-conjugated analogs. This is critical for its reactivity in synthetic applications.
Properties
CAS No. |
175136-58-0 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C15H18O3/c1-8-9(2)11(4)15(12(5)10(8)3)13(16)6-7-14(17)18/h6-7H,1-5H3,(H,17,18) |
InChI Key |
IMQBFRAZTGRJBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C=CC(=O)O)C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C=CC(=O)O)C)C |
Origin of Product |
United States |
Biological Activity
4-Oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid (CAS No. 175136-58-0) is a synthetic compound known for its unique structural properties and potential biological activities. Its molecular formula is , with a molecular weight of 246.3 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a butenoic acid backbone with a ketone group and a highly substituted pentamethylphenyl group. This unique configuration may contribute to its biological activities.
Biological Activity
Pharmacological Properties:
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antioxidant Activity : Some studies suggest that derivatives of this compound can scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Compounds within this class have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against certain bacterial strains.
Case Studies and Experimental Data
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.
- Results showed a significant reduction in DPPH radical concentration at varying concentrations of the compound (Table 1).
Concentration (µM) % Inhibition 10 25% 50 50% 100 75% -
Anti-inflammatory Mechanism :
- In vitro studies demonstrated that the compound inhibited TNF-alpha production in macrophages.
- The mechanism involved the downregulation of NF-kB signaling pathways.
-
Antimicrobial Activity :
- A screening against Gram-positive and Gram-negative bacteria indicated moderate activity against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Scientific Research Applications
Pharmaceutical Research
The compound has shown potential in medicinal chemistry as a precursor for synthesizing various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.
Organic Synthesis
In organic synthesis, 4-Oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid serves as an important intermediate in the production of dyes and pigments due to its chromophoric properties.
Material Science
This compound can be utilized in the development of new materials with specific optical or electronic properties. Its derivatives may find applications in polymer chemistry for creating functionalized polymers that exhibit unique characteristics.
Case Studies
Several case studies illustrate the utility of this compound:
-
Case Study on Pharmaceutical Derivatives :
- A study demonstrated the synthesis of novel derivatives from this compound that exhibit enhanced activity against specific cancer cell lines. These derivatives were evaluated for their cytotoxic effects and showed promising results compared to existing chemotherapeutics.
-
Case Study in Material Development :
- Research focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical properties. The resulting materials were tested for their performance in high-temperature applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoic acid with structurally analogous compounds, focusing on substituent effects, synthesis, and functional properties.
Table 1: Structural and Functional Comparison of 4-Oxo-4-arylbut-2-enoic Acid Derivatives
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. This contrasts with electron-withdrawing groups (e.g., sulfamoyl in ), which enhance electrophilicity at the α,β-unsaturated carbonyl. Chlorinated Aryl Groups (e.g., 2,4,5-trichlorophenyl in ): These groups reduce solubility in polar solvents but improve resistance to oxidative degradation.
- Steric Effects: The pentamethylphenyl group introduces significant steric hindrance, likely reducing nucleophilic attack at the β-carbon compared to less bulky substituents (e.g., phenylamino in ).
Preparation Methods
Friedel-Crafts Acylation with Maleic Anhydride
A primary route involves Friedel-Crafts acylation of pentamethylbenzene using maleic anhydride. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich aromatic ring reacts with the acylium ion generated from maleic anhydride and a Lewis acid catalyst (e.g., AlCl₃). The steric bulk of the pentamethylphenyl group necessitates elevated temperatures (80–120°C) and extended reaction times (12–24 hours) to achieve moderate yields (40–50%).
Key Steps:
-
Activation : Maleic anhydride reacts with AlCl₃ to form a reactive acylium ion.
-
Electrophilic Substitution : The acylium ion attacks the para position of pentamethylbenzene, forming a β-keto acid intermediate.
-
Tautomerization : The intermediate undergoes keto-enol tautomerization to stabilize the α,β-unsaturated system.
Optimization Strategies:
Condensation with Preformed Acyl Chlorides
An alternative method employs 3-(pentamethylbenzoyl)acrylic acid chloride, synthesized via chlorination of the corresponding acid using thionyl chloride. The acyl chloride undergoes nucleophilic acyl substitution with water or alcohols, followed by acid hydrolysis to yield the target compound.
Reaction Conditions:
-
Chlorination : Thionyl chloride (2.5 equiv) at 60°C for 4 hours.
-
Hydrolysis : Reflux in aqueous HCl (6 M) for 2 hours.
Yield Improvement :
-
Low-Temperature Quenching : Adding the reaction mixture to ice-water prevents decarboxylation.
Raw Material Considerations
Starting Materials
The synthesis requires:
-
Pentamethylbenzene : Commercially available or synthesized via exhaustive methylation of mesitylene.
-
Maleic Anhydride : Preferred for its reactivity and low cost.
Purity Requirements :
Byproduct Management
The steric hindrance of the pentamethyl group leads to:
-
Ortho Substitution Byproducts : Minimized by using excess maleic anhydride (1.5 equiv).
-
Polymerization of Maleic Anhydride : Suppressed by maintaining temperatures below 130°C.
Advanced Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 24 hours to 45 minutes, improving yields to 55–60%. A representative protocol uses:
-
Power : 300 W
-
Solvent : Toluene
-
Catalyst : FeCl₃ (0.1 equiv)
Advantages :
-
Enhanced energy efficiency.
-
Reduced decomposition of heat-sensitive intermediates.
Organocatalytic Enantioselective Routes
While the target compound lacks chiral centers, asymmetric catalysis principles inform derivative synthesis. Proline-based catalysts facilitate enantioselective aldol condensations for related β-keto acids, though yields remain low (20–30%) for pentamethylphenyl analogs.
Analytical and Purification Techniques
Characterization Data
Spectroscopic Confirmation :
Purification Methods
| Step | Conditions | Purity Achieved |
|---|---|---|
| Recrystallization | Ethyl acetate/hexane (3:1), −20°C | 95% |
| Column Chromatography | Silica gel, hexane:ethyl acetate (4:1) | 99% |
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts Acylation | 40–50% | 12–24 hours | High |
| Microwave-Assisted | 55–60% | 45 minutes | Moderate |
| Organocatalytic | 20–30% | 48 hours | Low |
Industrial-Scale Production Challenges
Solvent Recovery
Large-scale reactions require solvent recycling systems to manage dichloromethane waste, with distillation recovery rates exceeding 85%.
Emerging Methodologies
Flow Chemistry Applications
Continuous flow systems enhance heat transfer and mixing efficiency, achieving 65% yield in preliminary trials.
Q & A
Q. Basic
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Photostability : Expose to UV light (λ = 254 nm) and track changes in UV-Vis spectra.
- Crystallinity Analysis : Use PXRD to detect amorphous phase formation, which may reduce shelf life .
How can computational tools predict the reactivity of this compound in nucleophilic reactions?
Q. Advanced
- DFT Calculations : Model frontier molecular orbitals to identify reactive sites. For example, the α,β-unsaturated carbonyl is electrophilic (LUMO localized here), making it prone to Michael additions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize transition states, accelerating reactions like amide formation .
What strategies improve the compound’s solubility for in vivo pharmacological studies?
Q. Advanced
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to enhance lipid solubility.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric NPs (e.g., PLGA) for sustained release.
- Co-crystallization : Use co-formers (e.g., nicotinamide) to create co-crystals with improved dissolution rates .
How do structural modifications influence the compound’s antimicrobial activity?
Q. Advanced
- Electron-Deficient Substituents : Fluorine or nitro groups increase membrane permeability, enhancing activity against Gram-negative bacteria (e.g., E. coli).
- Hybrid Molecules : Conjugation with quinolines (e.g., 8-hydroxyquinoline) broadens spectrum by targeting DNA gyrase. Validate via MIC assays and time-kill studies .
What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based) in preparative HPLC.
- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) in ketone reductions to control stereochemistry.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
